1,1,1-Trifluoro-2-tridecanol
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Overview
Description
1,1,1-Trifluoro-2-tridecanol is an organic compound with the molecular formula C13H25F3O. It is characterized by the presence of three fluorine atoms attached to the first carbon and a hydroxyl group attached to the second carbon in a tridecane chain. This compound is part of the broader class of fluoroalcohols, which are known for their unique chemical properties and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-2-tridecanol can be synthesized through several methods. One common approach involves the reaction of tridecanal with trifluoromethyl iodide in the presence of a base. The reaction typically occurs under mild conditions and yields the desired fluoroalcohol .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-2-tridecanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces the corresponding alkane.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,1,1-Trifluoro-2-tridecanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-2-tridecanol involves its interaction with various molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to changes in membrane fluidity and protein function, which may underlie its biological effects .
Comparison with Similar Compounds
- 1,1,1-Trifluoro-2-decanol
- 1,1,1-Trifluoro-2-propanol
- 1,1,1-Trifluoro-2-chloroethane
Comparison: 1,1,1-Trifluoro-2-tridecanol is unique due to its longer carbon chain compared to other similar compounds. This longer chain can influence its physical properties, such as boiling point and solubility, making it suitable for specific applications where other fluoroalcohols may not be as effective .
Properties
Molecular Formula |
C13H25F3O |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
1,1,1-trifluorotridecan-2-ol |
InChI |
InChI=1S/C13H25F3O/c1-2-3-4-5-6-7-8-9-10-11-12(17)13(14,15)16/h12,17H,2-11H2,1H3 |
InChI Key |
IOSSFFLUYOSZSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C(F)(F)F)O |
Origin of Product |
United States |
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